molecular formula C22H27NO3 B8577200 Benzeneacetamide, N-(2-(2,3-dihydro-6-methyl-1H-inden-5-yl)ethyl)-3,4-dimethoxy- CAS No. 67295-92-5

Benzeneacetamide, N-(2-(2,3-dihydro-6-methyl-1H-inden-5-yl)ethyl)-3,4-dimethoxy-

Cat. No.: B8577200
CAS No.: 67295-92-5
M. Wt: 353.5 g/mol
InChI Key: JMDGXXMPYPRWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetamide, N-(2-(2,3-dihydro-6-methyl-1H-inden-5-yl)ethyl)-3,4-dimethoxy- is a useful research compound. Its molecular formula is C22H27NO3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetamide, N-(2-(2,3-dihydro-6-methyl-1H-inden-5-yl)ethyl)-3,4-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetamide, N-(2-(2,3-dihydro-6-methyl-1H-inden-5-yl)ethyl)-3,4-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67295-92-5

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(6-methyl-2,3-dihydro-1H-inden-5-yl)ethyl]acetamide

InChI

InChI=1S/C22H27NO3/c1-15-11-18-5-4-6-19(18)14-17(15)9-10-23-22(24)13-16-7-8-20(25-2)21(12-16)26-3/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,23,24)

InChI Key

JMDGXXMPYPRWFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C=C1CCNC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Aminoethyl-6-methylindan (4.0 g, 0.029 mole) was dissolved in 100 ml of dry benzene, 4 ml of triethylamine was added and a solution of the previously prepared 3,4-dimethoxyphenylacetyl chloride in dry benzene was added to the substituted indan mixture. The reaction mixture was refluxed for several hours and then gently heated overnight at a temperature below reflux. The reaction was then cooled, washed with 3×100 ml of 20% HCl solution, 3×100 ml of 8% NaHCO3 solution and 2×125 ml of water. The benzene layer was then reduced in volume on a rotary evaporator to yield a solid precipitate. The solid was filtered, washed with benzene, air dried to yield a slightly pink powder (3.5 g, mp 144°-145° C.). The crude product was then recrystallized from benzene (large volume), mp 144°-144.5° C.
Quantity
4 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
4 mL
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted indan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

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